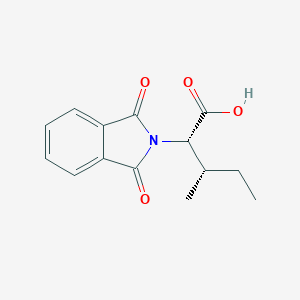
Phthaloyl-L-isoleucine
Vue d'ensemble
Description
Phthaloyl-L-isoleucine is a product used for proteomics research applications . It has a molecular formula of C14H15NO4 and a molecular weight of 261.27 .
Molecular Structure Analysis
The molecular structure of L-Isoleucine, a component of Phthaloyl-L-isoleucine, has a molecular formula of CHNO with an average mass of 131.173 Da .
Chemical Reactions Analysis
Isoleucine and its isomers undergo various chemical reactions. For instance, a simple 1H and 13C NMR spectrometric analysis can differentiate isoleucine and allo-isoleucine residues by inspecting the chemical shift and coupling constants of the signals . Photocatalysis has also emerged as a mild approach for amino acid modification, capable of modifying almost all canonical amino acids .
Physical And Chemical Properties Analysis
Phthaloyl-L-isoleucine is a white crystalline powder with a melting point of 118 - 122 °C . It has a molecular weight of 261.28 and an MDL number of MFCD00190998 .
Applications De Recherche Scientifique
Real-Time Optical Detection in Living Cells
Phthaloyl-L-isoleucine can be used in the development of genetically-encoded nanosensors for real-time optical detection of isoleucine in living cells. Such sensors, like the Genetically Encoded Isoleucine Indicator (GEII), are pH stable and isoleucine-specific, allowing for the monitoring of isoleucine metabolic flux in bacterial and yeast cells . This application is crucial for understanding the metabolic regulation of isoleucine and could be used for metabolic engineering to enhance isoleucine production in animal feed industries.
High-Pressure Phase Stability
Research on Phthaloyl-L-isoleucine under shocked conditions has shown that it maintains crystallographic phase stability. This property is significant for materials required to withstand harsh environments, such as those found in aerospace, defense, and high-temperature molecular device fabrications . The ability of Phthaloyl-L-isoleucine to remain stable under dynamic shocked conditions without undergoing phase transitions or lattice deformations makes it a strong candidate for device fabrication.
Fragmentation Studies in Mass Spectrometry
Phthaloyl-L-isoleucine is involved in fragmentation studies crucial for metabolomics and peptide sequencing by mass spectrometry. This application is important for characterizing structural isomers and detecting diseases such as maple syrup urine disease in newborn screening programs .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUWUOYPIXTMLF-KWQFWETISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139573 | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthaloyl-L-isoleucine | |
CAS RN |
29588-88-3 | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29588-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using N-(ethoxycarbonyl)phthalimide in the synthesis of Phthaloyl-L-isoleucine?
A1: The research by [, ] highlights the importance of N-(ethoxycarbonyl)phthalimide as a reagent in synthesizing Phthaloyl-L-isoleucine. This method, a modification of the Nefkens, Tesser, and Nivard procedure, utilizes N-(ethoxycarbonyl)phthalimide to react with the sodium salt of L-isoleucine in an aqueous solution. This reaction initially forms N-[N-(ethoxycarbonyl)phthalamoyl]-L-isoleucine, an intermediate confirming the proposed reaction mechanism []. Subsequently, refluxing this intermediate in toluene yields optically pure Phthaloyl-L-isoleucine []. This approach offers a controlled and effective route to obtain the desired product.
Q2: What are the identified byproducts of this synthesis method, and why is their presence important?
A2: The research identifies several byproducts formed during the synthesis of Phthaloyl-L-valine, a compound synthesized using a similar methodology. These byproducts include N-(ethoxycarbonyl)phthalamic acid, phthalic acid, valine, and the phthalamic acid derivative of phthaloylvaline []. Identifying these byproducts is crucial for understanding the reaction mechanism and optimizing the synthesis process for better yields and purity of the target compound. Additionally, understanding the nature and formation of byproducts is essential for developing effective purification strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)


